2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoyl Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

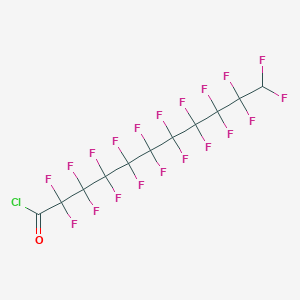

The compound is a type of perfluorinated carboxylic acid chloride, based on its name. Perfluorinated compounds are those in which all hydrogen atoms have been replaced by fluorine . They are known for their stability and resistance to heat, chemicals, and electricity .

Molecular Structure Analysis

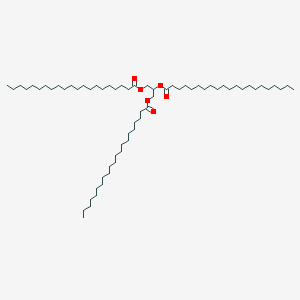

The molecule likely has a long carbon chain backbone with fluorine atoms attached to each carbon, and a terminal acyl chloride functional group. The presence of fluorine atoms would make the compound highly electronegative and potentially quite stable .Physical And Chemical Properties Analysis

Based on its structure, it’s likely to be a colorless, volatile liquid at room temperature, similar to other perfluorinated compounds . It would be expected to have low reactivity but could be reactive towards nucleophiles due to the acyl chloride group.科学的研究の応用

Chemical Synthesis and Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoyl chloride is a chemical compound used in various chemical syntheses and reactions. For example, carboxylic chlorides, when treated with AlCl3, afford tricyclic compounds through catalyzed ring closures. Such reactions are pivotal in the preparation of various compounds with fixed stereochemistry, demonstrating the compound's utility in organic synthesis and chemical transformations (Bertha et al., 1999).

Advanced Oxidation Processes

The effects of chloride ion on the degradation of dyes in advanced oxidation processes (AOPs) have been studied, highlighting the dual effect of chloride ions on dye degradation. Such research indicates the significance of understanding the role of chloride ions in environmental chemistry and wastewater treatment, suggesting potential applications in improving the efficiency of AOPs in removing contaminants from water (Yuan et al., 2011).

Catalysis and Polymerization

Cobalt(III) chloride porphyrin complexes have been explored for their reactivity toward propylene oxide/CO2 coupling and copolymerization, showcasing the compound's relevance in catalysis and the development of sustainable polymer materials. The ability to control selectivity and conversion through molecular design underlines its importance in the field of catalytic chemistry and material science (Anderson et al., 2012).

Development of Analytical Techniques

New methodologies for the acylation of azaindoles at specific positions highlight the compound's utility in developing synthetic routes for complex molecules. Such research contributes to the advancement of analytical chemistry and the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Zhang et al., 2002).

Safety and Hazards

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11HClF20O/c12-1(33)3(15,16)5(19,20)7(23,24)9(27,28)11(31,32)10(29,30)8(25,26)6(21,22)4(17,18)2(13)14/h2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSNWCISDMSHBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11HClF20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380060 |

Source

|

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoyl Chloride | |

CAS RN |

2248-93-3 |

Source

|

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)